Corynecin IV

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

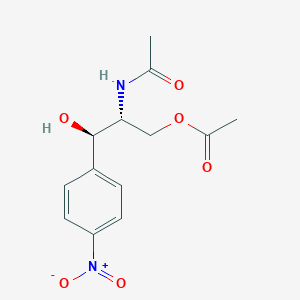

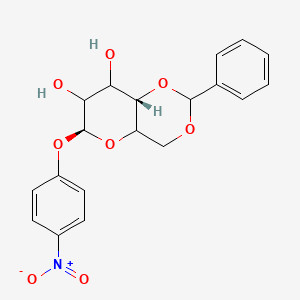

Corynecin IV es un compuesto natural que pertenece a un complejo de nitrofenilpropilaminas acílicas similares a la cloranfenicol. Fue aislado por primera vez de la bacteria Corynebacterium hydrocarboclastus en 1972 . This compound exhibe actividad antibacteriana contra bacterias Gram-positivas y Gram-negativas, aunque es menos potente que la cloranfenicol .

Aplicaciones Científicas De Investigación

Corynecin IV tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

Corynecin IV ejerce sus efectos antibacterianos inhibiendo la síntesis de proteínas en las bacterias. Se une al ribosoma bacteriano, impidiendo la formación de enlaces peptídicos e inhibiendo así el crecimiento y la replicación de las bacterias . Los objetivos moleculares incluyen la subunidad 50S del ribosoma bacteriano, similar al mecanismo de acción de la cloranfenicol .

Análisis Bioquímico

Cellular Effects

It is known that Corynecin IV is active against both Gram-positive and Gram-negative bacteria , suggesting it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given its similarity to chloramphenicol, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Corynecin IV se aísla típicamente de cultivos de Corynebacterium hydrocarboclastus. La bacteria se cultiva en un medio donde la n-parafina sirve como única fuente de carbono . El proceso de aislamiento implica el uso de cromatografía en capa fina preparativa (TLC) con acetato de etilo como solvente de desarrollo . El compuesto se puede purificar aún más utilizando cromatografía en columna de gel de sílice .

Análisis De Reacciones Químicas

Corynecin IV se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar el grupo nitro presente en el compuesto.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos acílico y nitrofenilpropilamina.

Los reactivos comunes utilizados en estas reacciones incluyen ácido acético, n-butanol e hidrocloruro metanólico . Los productos principales formados a partir de estas reacciones incluyen varios derivados acílicos y derivados de nitrofenilpropilamina .

Comparación Con Compuestos Similares

Estos compuestos comparten similitudes estructurales con la cloranfenicol, pero difieren en sus grupos acílico y nitrofenilpropilamina . Corynecin IV es único debido a su grupo acílico específico y su actividad antibacteriana selectiva .

Compuestos similares incluyen:

Cloranfenicol: Un antibiótico conocido con un mecanismo de acción similar pero mayor potencia.

Corynecin I, II, III y V: Otros miembros del complejo corynecin con estructuras y actividades antibacterianas variables.

Propiedades

IUPAC Name |

[(2R,3R)-2-acetamido-3-hydroxy-3-(4-nitrophenyl)propyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-8(16)14-12(7-21-9(2)17)13(18)10-3-5-11(6-4-10)15(19)20/h3-6,12-13,18H,7H2,1-2H3,(H,14,16)/t12-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRQNWQWGITGRM-CHWSQXEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC(=O)C)C(C1=CC=C(C=C1)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](COC(=O)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1140367.png)

![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)

![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)